molecular formula C14H17N5O4 B2453805 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-ethoxypyridine-3-carboxamide CAS No. 2034358-17-1

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-ethoxypyridine-3-carboxamide

Cat. No.: B2453805
CAS No.: 2034358-17-1
M. Wt: 319.321
InChI Key: MRTOQXZDBKZLGA-UHFFFAOYSA-N
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Description

N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-6-ethoxynicotinamide is a chemical compound that belongs to the class of triazine derivatives Triazine compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-ethoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O4/c1-4-23-11-6-5-9(7-15-11)12(20)16-8-10-17-13(21-2)19-14(18-10)22-3/h5-7H,4,8H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTOQXZDBKZLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-ethoxypyridine-3-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds through the formation of an intermediate, which is then further reacted with 6-ethoxynicotinamide to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-6-ethoxynicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Weinreb Amides: Formed in protic solvents.

Mechanism of Action

The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-ethoxypyridine-3-carboxamide involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then undergo nucleophilic attack by amines or alcohols to form amides or esters, respectively. The triazine ring plays a crucial role in stabilizing the reactive intermediates and facilitating the formation of the desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-6-ethoxynicotinamide stands out due to its ability to form stable intermediates and its versatility in various chemical reactions. Its unique structure allows for efficient coupling reactions, making it a valuable tool in synthetic chemistry and material science .

Biological Activity

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-ethoxypyridine-3-carboxamide is a compound of significant interest in medicinal chemistry and agricultural applications. It belongs to the class of triazine derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and relevant research findings.

The compound has a molecular formula of C14H17N5O4C_{14}H_{17}N_{5}O_{4} and is characterized by its triazine core structure. The presence of methoxy groups enhances its lipophilicity and potential biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound shows potential as an inhibitor of acetohydroxyacid synthase (AHAS), an enzyme critical in the biosynthesis pathway of branched-chain amino acids. This inhibition is particularly relevant in herbicide development to combat weed resistance .
  • Binding Interactions : It may interact with various biomolecules through hydrogen bonding and hydrophobic interactions due to its structural characteristics .
  • Gene Expression Modulation : Preliminary studies suggest that it may influence gene expression related to metabolic pathways in plants and microorganisms .

Herbicidal Activity

Research has demonstrated that derivatives of this compound exhibit significant herbicidal activity against both sensitive and resistant strains of weeds. For instance:

  • Case Study : Compounds derived from the triazine structure were tested for their effectiveness against Descurainia sophia, showing over 60% herbicidal activity at reduced dosages (37.5 g ai/ha) compared to traditional herbicides .
CompoundResistance Factor (RF)Herbicidal Activity (%)
Compound 220.73>60%
Tribenuron-methyl2650<10%
Bispyribac4.57<20%

This table illustrates the enhanced efficacy of the new compounds compared to established herbicides.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it may inhibit the growth of certain bacteria and fungi, suggesting potential applications in agricultural biocontrol or as a pharmaceutical agent.

Synthesis and Applications

The synthesis of this compound typically involves reactions with carboxylic acids and amines under controlled conditions to ensure high yield and purity . Its applications extend beyond herbicides:

  • Pharmaceutical Development : It serves as a precursor for synthesizing peptide-based drugs.
  • Chemical Intermediates : Utilized in producing various fine chemicals.

Q & A

Q. What are the key synthetic strategies for synthesizing N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-ethoxypyridine-3-carboxamide?

The synthesis typically involves coupling reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) for amide bond formation. Reactions are often conducted under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Purification methods include recrystallization (using ethanol/water mixtures) or column chromatography with silica gel .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the connectivity of the triazine, pyridine, and carboxamide groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if single crystals are obtained) provides definitive structural confirmation. Thin-layer chromatography (TLC) is used to monitor reaction progress .

Q. What functional groups dominate its reactivity?

The 4,6-dimethoxy-1,3,5-triazine core is electron-deficient, making it reactive toward nucleophilic substitution. The ethoxypyridine group contributes aromatic stacking potential, and the carboxamide moiety allows hydrogen bonding. Methoxy groups on the triazine enhance stability but may limit solubility in non-polar solvents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Systematic optimization involves varying temperature (60–100°C), solvent polarity (DMF vs. acetonitrile), and stoichiometry of coupling reagents (e.g., DMTMM). Kinetic studies using in situ IR or HPLC can identify rate-limiting steps. For example, excess DMTMM (1.2–1.5 equivalents) improves amide bond formation efficiency .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR signals (e.g., overlapping peaks) can be addressed via 2D NMR techniques (COSY, HSQC). For mass spectrometry anomalies (e.g., adduct formation), isotopic pattern analysis or collision-induced dissociation (CID) clarifies molecular ion identity. Cross-validation with computational chemistry (DFT calculations) helps reconcile unexpected spectral features .

Q. How do substituent variations on the triazine ring influence bioactivity?

Methoxy groups at positions 4 and 6 enhance antifungal activity by increasing electron-withdrawing effects, as demonstrated in structurally related triazine derivatives. Replacing methoxy with methylthio groups reduces activity, likely due to decreased electrophilicity. Ethoxy vs. methoxy on the pyridine ring may alter pharmacokinetic properties like logP .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Accelerated stability studies involve incubating the compound in buffers (pH 1–10) at 40–60°C for 14–28 days. Degradation products are profiled using LC-MS, while kinetic modeling (Arrhenius equation) predicts shelf life. Solid-state stability is tested via differential scanning calorimetry (DSC) .

Methodological Challenges and Solutions

Q. How can low solubility in aqueous media be addressed for in vitro assays?

Co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilization are employed. Micellar formulations using surfactants (e.g., Tween-80) or salt formation (e.g., hydrochloride) may improve solubility without altering bioactivity .

Q. What approaches validate the compound’s purity for pharmacological studies?

Orthogonal methods are required: HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity. Elemental analysis (C, H, N) ensures stoichiometric consistency. Trace impurities (e.g., unreacted starting materials) are quantified via GC-MS or ICP-OES for heavy metals .

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